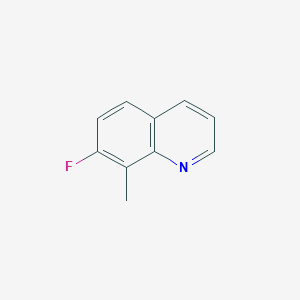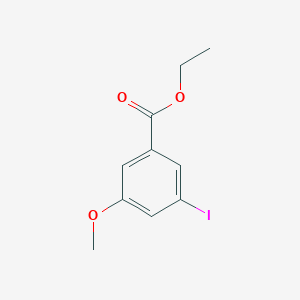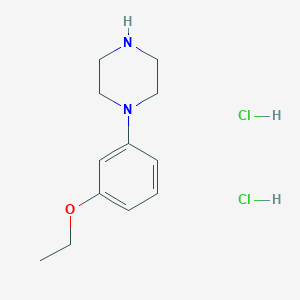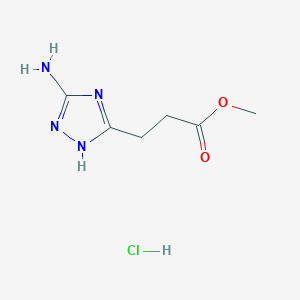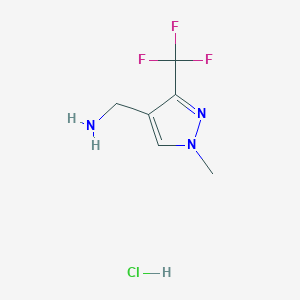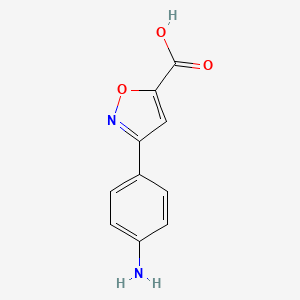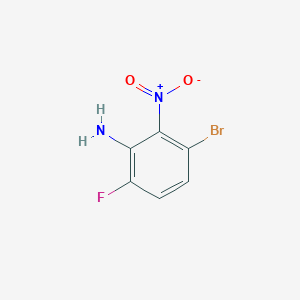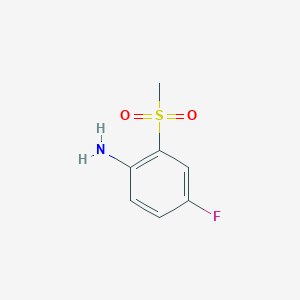![molecular formula C40H64B2O4Si B1442325 5,5-Dioctyl-3,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5H-dibenzo[b,d]silole CAS No. 958293-23-7](/img/structure/B1442325.png)
5,5-Dioctyl-3,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5H-dibenzo[b,d]silole
Übersicht
Beschreibung
5,5-Dioctyl-3,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5H-dibenzo[b,d]silole is a useful research compound. Its molecular formula is C40H64B2O4Si and its molecular weight is 658.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Organische Photovoltaik (OPV)
Diese Verbindung wird bei der Synthese von photovoltaischen Polymermaterialien mit niedriger Bandlücke verwendet. Diese Materialien sind entscheidend für die Entwicklung von OPV-Geräten, die Sonnenenergie in elektrische Energie umwandeln. Die Rolle der Verbindung in der Molekülstruktur trägt zu Leistungsumwandlungseffizienzen von etwa 3 % bei , was für die Leistung von Solarzellen von Bedeutung ist.
Organische Leuchtdioden (OLED)
Im Bereich der OLED-Technologie dient diese Verbindung als Vorläufer für die Synthese von Polymers Halbleitern. Diese Halbleiter sind essenziell für die Erzeugung der emittierenden Schicht in OLEDs, die in Reaktion auf einen elektrischen Strom Licht emittieren. Die Eigenschaften der Verbindung tragen dazu bei, hohe Leuchtdichte und Farbreinheit zu erreichen .
Organische Feldeffekttransistoren (OFET)
Die Verbindung wird bei der Entwicklung von OFETs verwendet, bei denen es sich um Dünnschichttransistoren handelt, die einen organischen Halbleiter als aktive Schicht verwenden. OFETs sind ein Schlüsselelement in der flexiblen Elektronik, und die Verbindung hilft bei der Verbesserung der Ladungsträgermobilität .
Polymersolarzellen
Als Komponente in Polymersolarzellen trägt die Verbindung zur aktiven Schicht bei, die Licht absorbiert und Ladungsträger erzeugt. Ihre Molekülstruktur trägt zur Optimierung des Absorptionsspektrums und der Ladungstransporteigenschaften bei, was zu einer höheren Effizienz der Solarzellen führt .
Wirkmechanismus
Target of Action
The primary target of the compound 5,5-Dioctyl-3,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5H-dibenzo[b,d]silole, also known as 9,9-Dioctyl-9H-9-silafluorene-2,7-bis(boronic acid pinacol ester), is organic semiconducting materials . It is used in the synthesis of low-band gap photovoltaic polymer materials .
Mode of Action
The compound this compound interacts with its targets by being used as a reactant in the synthesis of conjugated copolymers . It is used in the synthesis of low-band gap photovoltaic polymer materials .
Biochemical Pathways
The compound this compound affects the synthesis pathway of conjugated copolymers . The downstream effects include the generation of low-band gap photovoltaic polymer materials .
Pharmacokinetics
Its physical properties such as melting point (115-120 °c) and molecular weight (65864 g/mol) can impact its bioavailability .
Result of Action
The molecular and cellular effects of the action of this compound are primarily observed in the field of material science. The compound contributes to the synthesis of low-band gap photovoltaic polymer materials, which can give power conversion efficiencies of approximately 3% .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors such as temperature, given its melting point of 115-120 °C . Additionally, the compound should be stored under inert gas (nitrogen or Argon) at 2-8°C .
Eigenschaften
IUPAC Name |
2-[5,5-dioctyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[b][1]benzosilol-7-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H64B2O4Si/c1-11-13-15-17-19-21-27-47(28-22-20-18-16-14-12-2)35-29-31(41-43-37(3,4)38(5,6)44-41)23-25-33(35)34-26-24-32(30-36(34)47)42-45-39(7,8)40(9,10)46-42/h23-26,29-30H,11-22,27-28H2,1-10H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLOFNQWFMMGWBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4=C([Si]3(CCCCCCCC)CCCCCCCC)C=C(C=C4)B5OC(C(O5)(C)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H64B2O4Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80728215 | |
| Record name | 2,2'-(5,5-Dioctyl-5H-dibenzo[b,d]silole-3,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80728215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
658.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
958293-23-7 | |
| Record name | 2,2'-(5,5-Dioctyl-5H-dibenzo[b,d]silole-3,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80728215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


